molecular formula C18H20FN3OS B5903647 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol

Cat. No.: B5903647
M. Wt: 345.4 g/mol
InChI Key: BUCBBQKPFODPQN-UHFFFAOYSA-N
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Description

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a thiophene ring, and an ethanolamine moiety

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-13-6-9-24-17(13)12-22(7-8-23)11-15-10-20-21-18(15)14-2-4-16(19)5-3-14/h2-6,9-10,23H,7-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBBQKPFODPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCO)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative. The thiophene ring is then attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency . Finally, the ethanolamine moiety is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol is unique due to its combination of a pyrazole ring with a fluorophenyl group and a thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

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